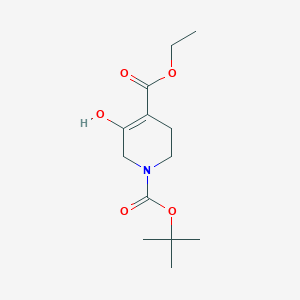
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate, also known as 1-t-Bu-4-Et-3-OH-5,6-DHP-1,4(2H)-Dicarboxylic Acid, is a compound of interest in scientific research due to its potential applications in drug development and other related studies. It is a non-steroidal anti-inflammatory drug (NSAID) and is a structural analog of the commonly used drug naproxen. This compound has been studied for its potential to treat various diseases and conditions, including cancer, inflammation, and pain. It has also been studied for its potential to act as an antioxidant.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methodologies
The synthesis of closely related compounds involves intricate chemical reactions showcasing the chemical's versatility in organic synthesis. For instance, studies have detailed the reaction mechanisms leading to the formation of specific pyridine and pyrrolidine derivatives, which are crucial in medicinal chemistry for developing new pharmacological agents (Görlitzer & Baltrusch, 2000). Another study focuses on the synthesis, characterization, and thermal analysis of dihydropyridine derivatives, contributing to the understanding of their structural and chemical properties (Çolak et al., 2021).
Structural Analyses
X-ray and DFT analyses play a critical role in determining the molecular and crystal structures of these compounds. These analyses help in understanding the intramolecular hydrogen bonding and the stability of the molecules, which is essential for designing compounds with desired chemical and physical properties (Çolak et al., 2021).
Chemical Reactions and Mechanisms
Reaction Mechanisms
Detailed investigations into the reaction mechanisms of derivatives of "1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate" provide insights into the formation of complex heterocyclic compounds. These studies are pivotal for the development of new synthetic routes in organic chemistry, offering pathways to synthesize novel compounds with potential applications in drug development and other areas (Görlitzer & Baltrusch, 2000).
Applications in Drug Development
Intermediate for Anticancer Drugs
One study discusses the synthesis of an important intermediate used in small molecule anticancer drugs. This highlights the compound's role in the pharmaceutical industry, where it serves as a precursor in the synthesis of drugs targeting specific pathways involved in cancer progression (Zhang et al., 2018).
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSLWSBYFHBAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
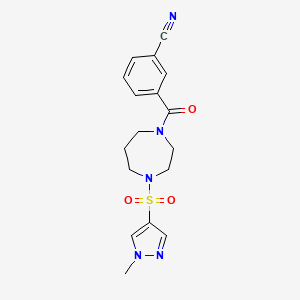

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2590677.png)
![2-({4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2590679.png)
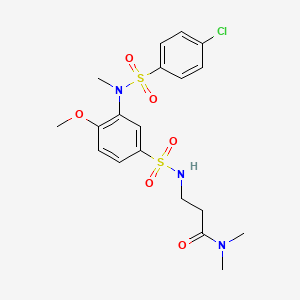
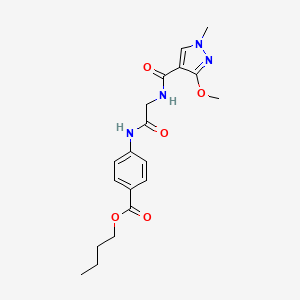

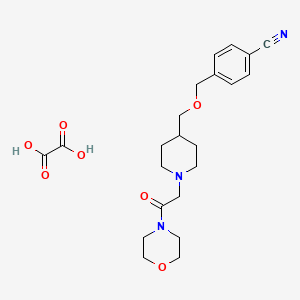



![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)